molecular formula C16H13BrN2O2 B12882963 3-(m-Bromophenyl)-N-(5-methyl-2-pyridinyl)succinimide CAS No. 110592-48-8

3-(m-Bromophenyl)-N-(5-methyl-2-pyridinyl)succinimide

Cat. No.: B12882963
CAS No.: 110592-48-8
M. Wt: 345.19 g/mol
InChI Key: PMLWHUMXZOEFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 3-bromophenyl group and a 5-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine under acidic conditions.

    Introduction of the 3-Bromophenyl Group: This step involves the bromination of a phenyl ring followed by its attachment to the pyrrolidine-2,5-dione core via a nucleophilic substitution reaction.

    Attachment of the 5-Methylpyridin-2-yl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione
  • 3-(3-fluorophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione
  • 3-(3-iodophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione

Uniqueness

3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions, potentially leading to different chemical and biological properties.

Properties

CAS No.

110592-48-8

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13BrN2O2/c1-10-5-6-14(18-9-10)19-15(20)8-13(16(19)21)11-3-2-4-12(17)7-11/h2-7,9,13H,8H2,1H3

InChI Key

PMLWHUMXZOEFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.